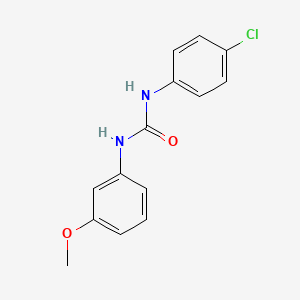

1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea

描述

Significance of the Urea (B33335) Scaffold in Molecular Design

The urea functional group (R-NH-CO-NH-R') is a remarkable hydrogen-bonding unit. nih.govnih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This dual functionality allows urea-containing molecules to form strong and specific interactions with biological targets such as proteins and enzymes, which is a fundamental principle in rational drug design. nih.govuni.lu The planarity of the urea bond and the defined spatial orientation of its substituents contribute to the conformational rigidity of the molecule, which can lead to higher binding affinity and selectivity for its intended target. This ability to form multiple, stable hydrogen bonds has cemented the urea scaffold as a "privileged" structure in medicinal chemistry. nih.gov

Overview of Aryl Urea Derivatives in Contemporary Research

When the urea core is substituted with one or more aryl (aromatic ring) groups, the resulting aryl urea derivatives exhibit a broad spectrum of biological activities. drugbank.com These compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. drugbank.comdovepress.com In the realm of oncology, diaryl ureas have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer. nih.goved.ac.uk The aromatic rings of aryl ureas can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, further enhancing their binding to target proteins.

Contextualization of 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea within the Aryl Urea Class

The 4-chloro substitution on one of the phenyl rings is a common feature in many bioactive compounds. The chlorine atom is electron-withdrawing and can influence the electronic properties of the entire molecule, potentially affecting its binding affinity to biological targets. On the other phenyl ring, the 3-methoxy group is an electron-donating group, which can also modulate the molecule's electronic and steric characteristics. The interplay between these two substituents on the diaryl urea framework is a key aspect of its molecular design.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated in broader structure-activity relationship (SAR) studies of diaryl urea derivatives. For instance, studies on related compounds have shown that substitutions on the phenyl rings significantly impact their inhibitory activity against various kinases. The exploration of such analogs provides a valuable framework for understanding the potential biological relevance of this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ | uni.luchembk.com |

| Molecular Weight | 276.72 g/mol | nih.gov |

| CAS Number | 133611-97-9 | chembk.com |

| Predicted XlogP | 3.3 | uni.lu |

| InChI | InChI=1S/C14H13ClN2O2/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18) | uni.lu |

| SMILES | COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl | uni.lu |

Research Findings on Structurally Related Compounds

To contextualize the potential activity of this compound, it is informative to examine research on analogous diaryl urea compounds.

A study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor explored the impact of various substituents on the phenethyl ring. nih.gov This research highlighted that the nature and position of substituents, such as methoxy (B1213986) groups, can significantly influence biological activity. nih.gov For example, the study found that a 3-methoxy substitution resulted in a different potency profile compared to a 4-methoxy substitution, underscoring the sensitivity of the biological target to the precise arrangement of functional groups. nih.gov

In the field of oncology, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. nih.govresearchgate.net This research demonstrated that modifications on both aryl rings of the urea scaffold are crucial for potent inhibitory effects on signaling pathways like PI3K/Akt/mTOR. nih.govresearchgate.net

The following table presents data from a study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, illustrating the effect of methoxy group positioning on CB1 receptor modulation. While not the exact compound, this data provides insight into the structure-activity relationships of related molecules.

| Compound Analog | Substitution on Phenethyl Ring | pIC₅₀ (Calcium Mobilization Assay) |

| Analog 1 | 3-methoxy | - |

| Analog 2 | 4-methoxy | - |

| Analog 3 | 3,4-dimethoxy | Less potent |

| Analog 4 | 3-methoxy-4-hydroxy | Activity obliterated |

Note: Specific pIC₅₀ values for the single methoxy analogs were not provided in the abstract, but the relative activities were described. The data illustrates the principle of positional impact. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSODWGRUZQBMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352624 | |

| Record name | 1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133611-97-9 | |

| Record name | 1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl 3 3 Methoxyphenyl Urea and Its Analogues

General Synthetic Routes for Unsymmetrical N,N'-Diarylureas

The formation of the urea (B33335) linkage in unsymmetrical N,N'-diarylureas can be achieved through several established synthetic strategies. These methods typically involve the reaction of an amine with a carbonyl source, often proceeding through an isocyanate intermediate.

Isocyanate-Amine Coupling Approaches

The most direct and widely employed method for the synthesis of unsymmetrical N,N'-diarylureas is the reaction of an aryl isocyanate with an arylamine. asianpubs.org This approach is highly efficient and generally proceeds with high yields. For the synthesis of 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea, this would involve the reaction of 4-chlorophenyl isocyanate with 3-methoxyaniline, or conversely, 3-methoxyphenyl (B12655295) isocyanate with 4-chloroaniline. The isocyanate, being highly electrophilic, readily reacts with the nucleophilic amine to form the stable urea bond. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature. asianpubs.org

Aryl isocyanates can be prepared from the corresponding anilines using phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org However, due to the high toxicity of phosgene, alternative methods for the in situ generation of isocyanates are often preferred.

Carbonyldiimidazole-Mediated Syntheses

N,N'-Carbonyldiimidazole (CDI) is a safer and more convenient alternative to phosgene for the synthesis of ureas. biointerfaceresearch.comresearchgate.net The reaction typically proceeds in a two-step, one-pot manner. First, an arylamine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second, different arylamine to the reaction mixture results in the formation of the unsymmetrical diarylurea. biointerfaceresearch.com This method avoids the isolation of the often unstable isocyanate intermediate. The reaction is generally clean, with the byproducts, imidazole and carbon dioxide, being relatively benign.

Phosgene/Phosgene Equivalent Methodologies

Historically, phosgene (COCl₂) was a primary reagent for the synthesis of isocyanates, which are key precursors to ureas. The reaction of an aniline with phosgene generates the corresponding isocyanate. asianpubs.org However, the extreme toxicity of phosgene gas has led to the development and widespread adoption of safer alternatives.

Triphosgene, a solid and therefore more easily handled compound, serves as a convenient substitute for phosgene. mdpi.com It can be used to generate the required isocyanate in situ, which then reacts with the amine to form the urea. This method has been successfully applied to the synthesis of various diarylurea derivatives. asianpubs.org

Catalyst-Assisted Urea Bond Formation

In recent years, catalytic methods for the formation of urea bonds have gained attention as they can offer milder reaction conditions and improved functional group tolerance. While specific catalytic methods for this compound are not extensively detailed in the literature, general catalytic approaches for diarylurea synthesis exist. These can include palladium-catalyzed carbonylation reactions of aryl halides and amines in the presence of a carbon monoxide source. Other transition metal catalysts have also been explored for the direct carbonylation of amines to form ureas. Research in this area is ongoing, with the aim of developing more efficient and environmentally benign synthetic protocols. researchgate.net

Regioselective Synthesis of this compound

The synthesis of this compound is inherently regioselective due to the nature of the starting materials. The primary methods for its preparation involve the coupling of two distinct aromatic amines, 4-chloroaniline and 3-methoxyaniline, with a carbonyl source.

The most straightforward regioselective synthesis involves the reaction of a pre-formed or in situ-generated isocyanate of one of the amines with the other amine. For instance, reacting 4-chlorophenyl isocyanate with 3-methoxyaniline directly yields the target compound. The nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbonyl carbon of the isocyanate ensures the formation of the desired urea bond in a specific orientation.

Similarly, in the CDI-mediated synthesis, the sequential addition of the two different amines controls the regioselectivity. The first amine reacts with CDI to form the carbamoyl-imidazole intermediate, and the subsequent addition of the second amine leads to the formation of the unsymmetrical product.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts or additives.

Below is an interactive data table summarizing hypothetical optimization studies for the synthesis of this compound via the isocyanate-amine coupling method. The data is illustrative and based on general principles of organic synthesis for similar compounds.

| Entry | Solvent | Temperature (°C) | Reactant Ratio (Isocyanate:Amine) | Additive | Yield (%) | Purity (%) |

| 1 | Dichloromethane | 25 | 1:1 | None | 85 | 95 |

| 2 | Tetrahydrofuran | 25 | 1:1 | None | 82 | 94 |

| 3 | Acetonitrile | 25 | 1:1 | None | 78 | 92 |

| 4 | Dichloromethane | 0 | 1:1 | None | 80 | 96 |

| 5 | Dichloromethane | 40 | 1:1 | None | 88 | 93 |

| 6 | Dichloromethane | 25 | 1.1:1 | None | 92 | 97 |

| 7 | Dichloromethane | 25 | 1:1.1 | None | 86 | 95 |

| 8 | Dichloromethane | 25 | 1:1 | Triethylamine (0.1 eq) | 87 | 95 |

Detailed Research Findings from Optimization:

Solvent Effects: Aprotic solvents are generally preferred to avoid side reactions with the isocyanate. Dichloromethane and tetrahydrofuran often provide good solubility for the reactants and lead to high yields.

Temperature Influence: The reaction is typically exothermic and can be run at room temperature. Lowering the temperature may slow down the reaction but can sometimes improve selectivity and reduce the formation of byproducts, leading to higher purity. Conversely, gentle heating can accelerate the reaction, potentially increasing the yield within a shorter timeframe.

Stoichiometry: Using a slight excess of the isocyanate component can often drive the reaction to completion and maximize the consumption of the amine, resulting in a higher yield of the desired product.

Additives: While the reaction generally proceeds without a catalyst, the addition of a non-nucleophilic base like triethylamine can sometimes facilitate the reaction, although its impact may be minimal in this specific transformation.

By systematically varying these parameters, an optimal set of conditions can be established to produce this compound in high yield and purity.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, the crude product typically requires purification to remove any unreacted starting materials, by-products, or residual solvents. The purified compound is then subjected to various analytical techniques to confirm its identity, purity, and structural integrity.

Purification Techniques

A common and effective method for the purification of diaryl ureas is recrystallization . The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For many urea compounds, ethanol has been found to be a suitable recrystallization solvent. The process involves dissolving the crude product in a minimal amount of hot ethanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the urea decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

For instances where recrystallization is not sufficient to achieve the desired purity, column chromatography is a valuable alternative. Using a stationary phase such as silica gel and an appropriate mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, the components of the crude product can be separated based on their differential adsorption to the silica gel.

Characterization Techniques

Once purified, the identity and structure of this compound are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

In the ¹H NMR spectrum , one would expect to see distinct signals for the aromatic protons on both the 4-chlorophenyl and 3-methoxyphenyl rings, with characteristic splitting patterns (doublets, triplets, etc.) based on their coupling with neighboring protons. The protons of the methoxy (B1213986) group would appear as a sharp singlet, and the N-H protons of the urea linkage would typically present as two singlets, although their chemical shift can be broad and solvent-dependent.

The ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would appear at a downfield chemical shift (typically in the range of 150-160 ppm). The aromatic carbons would have distinct signals based on their electronic environment, influenced by the chloro and methoxy substituents. The methoxy carbon would appear as a signal in the aliphatic region.

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₄H₁₃ClN₂O₂). The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns can also be analyzed to further confirm the structure. Predicted mass spectrometry data indicates a monoisotopic mass of 276.0666 Da.

Melting Point Determination : The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For a closely related isomer, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea, a melting point of 254°C has been reported after recrystallization from ethanol. This provides a reasonable estimate for the expected melting point of the target compound. A broad melting range would indicate the presence of impurities.

The table below summarizes the key characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, and signals for the N-H protons. |

| ¹³C NMR | Signal for the urea carbonyl carbon, distinct signals for the aromatic carbons, and a signal for the methoxy carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak for the chlorine isotope. |

| Melting Point | A sharp melting point, expected to be in a similar range to its structural isomers. |

Molecular Interactions and Biochemical Mechanisms of Action

Investigation of Molecular Targets and Ligand Binding Profiles

The diaryl urea (B33335) scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bonds with the active sites of various enzymes, particularly protein kinases. researchgate.net The urea linkage provides a hydrogen bond donor and acceptor, facilitating binding to the kinase hinge region, a common feature among kinase inhibitors.

Protein Kinase Inhibition Studies

Diaryl urea derivatives have been extensively studied as multi-kinase inhibitors, often targeting key players in cancer progression. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial receptor tyrosine kinases (RTKs) that regulate angiogenesis, cell proliferation, and migration. Dysregulation of these receptors is a hallmark of many cancers. Numerous diaryl urea compounds have been developed as inhibitors of VEGFR and PDGFR.

A study on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas identified potent VEGFR-2 inhibitors. One of the lead compounds, Ki8751, demonstrated an IC₅₀ value of 0.90 nM against VEGFR-2 and also inhibited PDGFRα and c-Kit at 67 nM and 40 nM, respectively. nih.gov These findings underscore the potential for diaryl ureas to interact with and inhibit these critical RTKs.

Table 1: Inhibitory Activity of Selected Diaryl Urea Analogs against Receptor Tyrosine Kinases

| Compound Name | Target Kinase | IC₅₀ (nM) |

| Sorafenib (B1663141) | VEGFR-2 | 90 |

| Sorafenib | PDGFR-β | 57 |

| Ki8751 | VEGFR-2 | 0.90 |

| Ki8751 | PDGFRα | 67 |

This table presents data for analogous compounds to illustrate the potential activity of the diaryl urea class. Data for 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea is not specified.

The RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a central cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. medchemexpress.com The RAF family of serine/threonine kinases is a key component of this pathway.

Diaryl ureas are particularly recognized as potent inhibitors of RAF kinases. researchgate.netnih.gov Sorafenib, for example, was initially identified as a RAF inhibitor. researchgate.net The diaryl urea moiety is crucial for binding to the ATP-binding pocket of RAF kinases, particularly when the kinase is in its inactive "DFG-out" conformation. researchgate.net This interaction blocks the downstream signaling cascade.

A diaryl urea derivative, SMCl, has been shown to inhibit cell proliferation in hepatocellular carcinoma by targeting the RAS/RAF/MEK/ERK pathway. nih.gov While specific data for this compound is not available, its structural similarity to known RAF inhibitors suggests it could potentially modulate this pathway.

The selectivity of kinase inhibitors is a critical aspect of their therapeutic potential. Diaryl urea derivatives exhibit a range of selectivity profiles. Some, like Sorafenib, are multi-kinase inhibitors, targeting a spectrum of kinases including RAF, VEGFR, and PDGFR. researchgate.net Others have been engineered for greater selectivity.

For example, the discovery of NVP-BGJ398, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrates that the diaryl urea scaffold can be modified to achieve high selectivity. nih.gov The substitution pattern on the aryl rings plays a crucial role in determining the selectivity profile. Without experimental data from a kinase panel screening, the precise selectivity of this compound remains speculative.

Enzyme Inhibition Beyond Kinases

While primarily known as kinase inhibitors, the reactivity of the diaryl urea scaffold allows for potential interactions with other enzyme classes.

Cathepsin D is a lysosomal aspartyl protease involved in protein degradation, cellular apoptosis, and tumor progression. mdpi.comnih.gov Interestingly, some research suggests a link between diaryl urea derivatives and the modulation of Cathepsin D activity. A study on a novel bis-aryl urea compound, N69B, found that it induced tumor cell apoptosis through a mechanism involving the upregulation of Cathepsin D. mdpi.com This finding is notable as it presents a mechanism of action for a diaryl urea derivative that is distinct from direct kinase inhibition.

However, there is no direct evidence to suggest that this compound specifically modulates Cathepsin D. The relationship between diaryl ureas and this protease is an emerging area of research, and further studies are needed to determine if this is a general property of the chemical class.

Interaction with Other Protein Targets (e.g., SOS1)

The diarylurea scaffold is renowned for its role in kinase inhibition. mdpi.comresearchgate.net Beyond this, these compounds can interact with a variety of other protein targets. For example, the diarylurea compound PQ401 was identified as a small-molecule inhibitor of the insulin-like growth factor I receptor (IGF-IR), a key receptor tyrosine kinase in breast cancer, demonstrating that this chemical class can modulate crucial cell signaling pathways. nih.govresearchgate.net

More specifically, the Son of Sevenless 1 (SOS1) protein is a critical component in the RAS signaling pathway, which is frequently mutated in human cancers. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, activating them and promoting cell proliferation and survival. Inhibiting the SOS1-RAS interaction is a key therapeutic strategy. nih.gov While research on specific diarylurea inhibitors of SOS1 is emerging, the known propensity of this scaffold to disrupt protein-protein interactions makes SOS1 a plausible, high-value target for compounds like this compound.

Elucidation of Cellular Mechanisms and Pathway Modulation

Apoptosis Induction Pathways (e.g., Bid/Bax/Cytochrome C/Caspase Cascade)

A significant mechanism of action for many anticancer agents, including diarylurea derivatives, is the induction of apoptosis, or programmed cell death. Research on a novel bis-aryl urea compound, N69B, has provided a clear model for how this class of molecules can trigger the intrinsic, mitochondria-mediated apoptotic pathway. researchgate.net

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins. In the case of N69B, treatment of cancer cells led to increased levels of cathepsin D, a lysosomal protease. researchgate.net Cathepsin D can cleave the BH3-only protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria where it activates Bax, another pro-apoptotic protein. The activation and oligomerization of Bax lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. researchgate.net Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell. researchgate.net This specific cascade—Cathepsin D/Bid/Bax/Cytochrome C/Caspase-9/Caspase-3—has been directly linked to a diarylurea compound, providing a strong mechanistic hypothesis for the pro-apoptotic activity of this compound. researchgate.net

Table 2: Key Proteins in the Diarylurea-Induced Apoptotic Pathway

| Protein | Function in the Pathway | Effect of Diarylurea (N69B) | Reference |

|---|---|---|---|

| Cathepsin D | Lysosomal protease that can cleave Bid | Upregulated | researchgate.net |

| Bid | Pro-apoptotic BH3-only protein | Cleaved to active tBid | researchgate.net |

| Bax | Pro-apoptotic protein, forms pores in mitochondria | Activated | researchgate.net |

| Cytochrome C | Released from mitochondria to initiate apoptosome formation | Released into cytosol | researchgate.net |

| Caspase-9 | Initiator caspase, activated by the apoptosome | Activated | researchgate.net |

| Caspase-3 | Executioner caspase, cleaves cellular substrates | Activated | researchgate.net |

Mitochondrial Function Modulation

Mitochondria maintain a proton gradient across their inner membrane, which is the driving force for ATP synthesis. mdpi.com Protonophores are lipophilic weak acids that can shuttle protons across this membrane, dissipating the gradient and "uncoupling" respiration from ATP synthesis. mdpi.commdpi.com This uncoupling leads to an increase in oxygen consumption and heat production.

This mechanism has therapeutic potential. Mild mitochondrial uncoupling can decrease the production of reactive oxygen species (ROS), which are implicated in numerous diseases. mdpi.commdpi.com The chemical structure of this compound, with its ability to delocalize charge and its lipophilic nature, is consistent with properties seen in known mitochondrial uncouplers, such as the carbonyl cyanide phenylhydrazones (e.g., CCCP). mdpi.com These compounds function by picking up a proton on the acidic side of the membrane, diffusing across as a neutral species, and releasing the proton on the alkaline matrix side, with the anionic form returning to complete the cycle. mdpi.com While direct experimental evidence for this compound as a protonophore is pending, its structural characteristics suggest that modulation of mitochondrial function through a protonophoric uncoupling mechanism is a plausible area for investigation.

Disruption of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production through oxidative phosphorylation. nih.gov Evidence from structurally related sulfonylurea compounds, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU), suggests a mechanism of action involving the mitochondria. Studies have shown that the accumulation of MPCU within cells is an energy-dependent process, sensitive to agents that uncouple oxidative phosphorylation. nih.govchemicalbook.com This concentrative accumulation is thought to be dependent on the mitochondrial transmembrane gradient rather than directly on ATP. nih.gov

The sequestration of these types of lipophilic cations is driven by the large negative membrane potential across the inner mitochondrial membrane. nih.gov The process for MPCU was found to be dependent on the pH gradient across the mitochondrial membrane. nih.gov While direct studies on this compound are limited, its chemical properties as a lipophilic molecule suggest it may similarly accumulate within mitochondria, leading to a disruption of the electrochemical gradient. nih.gov Such a disruption can interfere with ATP synthesis and trigger downstream events, including the induction of apoptosis. researchgate.net A sustained drop in the mitochondrial membrane potential is a key factor in initiating the selective elimination of dysfunctional mitochondria. nih.gov

Influence on Cellular Signaling Pathways (e.g., EGFR, KRAS, TP53, FASN expression)

While direct evidence detailing the effects of this compound on the expression of Epidermal Growth Factor Receptor (EGFR), Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), Tumor Protein p53 (TP53), and Fatty Acid Synthase (FASN) is not extensively documented in the available literature, studies on closely related diarylurea derivatives provide insights into their potential to modulate critical cellular signaling pathways.

Derivatives of 1-(4-chlorophenyl)-3-(aryl)urea have been shown to exert their anti-cancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govresearchgate.net The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many human cancers. researchgate.net For instance, the derivative DHW-208 was identified as a dual inhibitor of PI3K and mTOR. researchgate.net Inhibition of this pathway can lead to the suppression of downstream effectors, ultimately hindering cancer cell progression. nih.govresearchgate.net

Although direct interaction with EGFR, KRAS, and TP53 by this compound is not confirmed, these pathways are often interconnected with the PI3K/Akt/mTOR network. For example, KRAS mutations can lead to the activation of the PI3K pathway. nih.gov Furthermore, p53 can regulate the mTOR pathway. nih.gov FASN, an enzyme critical for fatty acid synthesis, is often overexpressed in cancer cells and its reduction can sensitize cells to other therapies. nih.gov While a direct link has not been established, the metabolic stress induced by mitochondrial disruption could indirectly influence FASN expression.

Effects on Cellular Proliferation at a Molecular Level

The compound this compound and its analogs have demonstrated significant effects on cellular proliferation at the molecular level. Aryl urea derivatives have been noted for their anti-proliferative activities. uni.lu

Studies on structurally similar compounds have shown the ability to inhibit the proliferation of cancer cell lines. For example, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been found to inhibit the growth of breast cancer cells. researchgate.net The mechanism for this anti-proliferative effect often involves the induction of cell cycle arrest, specifically at the G0/G1 phase. researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

Furthermore, these compounds can induce apoptosis, or programmed cell death. researchgate.net The induction of apoptosis is a key mechanism for eliminating cancerous cells. In some cases, this is triggered via the mitochondrial pathway, which is consistent with the disruption of the mitochondrial membrane potential. researchgate.net

Table 1: Effects of a Related Diarylurea Compound (DHW-208) on Cellular Processes

| Cellular Process | Observed Effect | Pathway Implicated | Reference |

| Cell Growth | Inhibition | PI3K/Akt/mTOR | researchgate.net |

| Proliferation | Inhibition | PI3K/Akt/mTOR | researchgate.net |

| Cell Migration | Inhibition | PI3K/Akt/mTOR | researchgate.net |

| Cell Invasion | Inhibition | PI3K/Akt/mTOR | researchgate.net |

| Apoptosis | Induction | Mitochondrial Pathway | researchgate.net |

| Cell Cycle | G0/G1 Arrest | PI3K/Akt/mTOR | researchgate.net |

Molecular Recognition and Binding Affinities

The efficacy of this compound at a molecular level is determined by its ability to recognize and bind to specific biological targets. This recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nature and arrangement of the substituents on the phenyl rings play a critical role in the energetics of this binding.

Hydrogen Bonding Networks in Ligand-Target Interactions

Hydrogen bonds are pivotal for the specificity and stability of ligand-target complexes. nih.gov The urea moiety (-NH-CO-NH-) of this compound is a key pharmacophore, acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the compound to form a network of hydrogen bonds with amino acid residues in the binding pocket of a target protein, such as a kinase. The formation of these bonds is a critical factor in stabilizing the ligand within the active site and is often a prerequisite for biological activity. researchgate.net The strength and geometry of these hydrogen bonds are crucial determinants of binding affinity. nih.gov

Hydrophobic Interactions and van der Waals Forces

Hydrophobic interactions are a major driving force for the binding of ligands to their protein targets. nih.gov The two phenyl rings of this compound are hydrophobic and can engage in favorable interactions with nonpolar regions of a target's binding site. nih.gov These interactions are driven by the entropic gain from the release of ordered water molecules from both the ligand and the protein surface upon binding. nih.gov

Role of Substituents on Binding Energetics

The substituents on the aromatic rings of this compound have a profound impact on its binding energetics and, consequently, its biological activity.

The 4-chloro substituent on one of the phenyl rings is an electron-withdrawing group. This property can enhance the binding affinity by modulating the electronic properties of the aromatic ring and potentially strengthening interactions with the target protein. In studies of similar diarylurea compounds, the presence of electron-withdrawing groups has been correlated with increased biological activity.

The 3-methoxy substituent on the other phenyl ring is an electron-donating group. Its position on the ring influences the molecule's conformation and its interaction with the target. The methoxy (B1213986) group can also improve properties such as solubility and membrane permeability. However, the introduction of certain groups can also be detrimental to activity; for example, replacing a methoxy group with a hydrogen-bond-donating hydroxy group at the 4-position in a similar series of compounds was found to abolish activity, suggesting that the specific nature and position of the substituent are critical.

Table 2: Summary of Molecular Interactions

| Interaction Type | Key Structural Feature | Role in Binding |

| Hydrogen Bonding | Urea moiety (-NH-CO-NH-) | Specificity and affinity through donor/acceptor interactions. |

| Hydrophobic Interactions | Phenyl rings | Driving force for binding, interaction with nonpolar pockets. |

| van der Waals Forces | Entire molecule | Cumulative contribution to complex stability. |

| Substituent Effects | 4-Chloro group (electron-withdrawing) | Potentially enhances binding affinity. |

| Substituent Effects | 3-Methoxy group (electron-donating) | Influences conformation, solubility, and permeability. |

Structure Activity Relationship Sar and Rational Design Strategies

Systematic Modification of the N-Aryl Moieties (e.g., 4-Chlorophenyl and 3-Methoxyphenyl)

The electronic properties, size, and substitution pattern of the two aryl rings are pivotal in determining the compound's biological profile. nih.gov Rational design often involves modifying these rings to enhance target affinity and selectivity.

The specific placement of substituents on the phenyl rings, known as positional isomerism, can dramatically alter biological activity. Studies on related diaryl urea (B33335) Schiff base derivatives as α-glucosidase inhibitors have demonstrated that the location of even a simple methyl group can cause significant variations in potency. For instance, moving a methyl group on the second phenyl ring from the meta- to the ortho- or para-position can lead to a several-fold change in inhibitory concentration (IC₅₀). nih.gov

In one study, a meta-methyl substituted derivative showed potent activity, which was significantly reduced when the methyl group was moved to the ortho or para position. nih.gov This suggests that the meta-position provides an optimal orientation within the target's binding site. Conversely, another study on different diaryl urea analogs found that substitutions at the 3-position (meta) of a phenethyl group enhanced potency, whereas 4-position (para) analogs were generally less active. nih.gov This highlights that the ideal substitution pattern is highly dependent on the specific biological target.

| Compound | Position of Methyl Group (R₁) | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | ortho-Methyl | 18.43 ± 0.25 |

| Analog 2 | meta-Methyl | 3.96 ± 0.10 |

| Analog 3 | para-Methyl | 16.37 ± 0.11 |

Halogen atoms are common substituents in diaryl urea drug candidates due to their ability to modulate electronic properties and participate in halogen bonding, influencing binding affinity. The 4-chloro substitution on the first phenyl ring of the parent compound is a recurring motif in many biologically active diaryl ureas. nih.gov

The type and position of the halogen have a significant impact. Research on fluorinated diaryl ureas showed that moving a fluorine atom from the ortho to the meta position could increase activity, while a para-fluoro substitution resulted in the lowest activity of the three isomers. nih.gov In other series, compounds featuring a p-chloro-m-trifluoromethyl phenyl group have demonstrated potent cytotoxic activity. mdpi.com The introduction of multiple halogen atoms, such as in 2,6-dichloro or 2,4,6-trichloro substituted derivatives, has also been shown to confer significant antifungal activity. mdpi.com These findings underscore that both the electron-withdrawing nature and the specific location of the halogen are crucial for optimizing biological effect.

| Compound | Position of Fluoro Group (R₁) | IC₅₀ (µM) |

|---|---|---|

| Analog A | ortho-Fluoro | 15.24 ± 0.17 |

| Analog B | meta-Fluoro | 10.19 ± 0.15 |

| Analog C | para-Fluoro | 20.14 ± 0.21 |

The 3-methoxy group on the second phenyl ring of the title compound is an electron-donating group (EDG). The presence and position of such groups can be critical for activity. In some series of diaryl urea derivatives, compounds with EDGs have been found to be generally more effective than those with electron-withdrawing groups. nih.gov

Specifically, for alkoxy groups, studies have shown that a 4-methoxy substitution can be vital for the allosteric modulatory activity of certain diaryl ureas at the cannabinoid CB₁ receptor. nih.gov The replacement of this methoxy (B1213986) group with a 4-hydroxy group, which is a hydrogen bond donor, was found to be detrimental to activity. nih.gov This indicates that the electronic and steric properties of the alkoxy group, rather than just its hydrogen bonding potential, are key to its function in this context. The preference for EDGs, however, is not universal and can be target-dependent, with some receptor binding pockets favoring the electronic signature of electron-withdrawing groups. nih.gov

Modification of the Urea Linkage

The urea bridge is not merely a passive linker but an active participant in molecular recognition. Its modification is a key strategy in rational drug design.

Alkylation or acylation of the nitrogen atoms within the urea bridge can significantly impact a compound's biological profile by altering its hydrogen bonding capacity, lipophilicity, and conformation.

N-methylation, for example, can have varied effects. In one study, N-methylation of norbelladine (B1215549) derivatives led to a twofold increase in butyrylcholinesterase (BuChE) inhibition compared to their non-methylated counterparts, suggesting a favorable interaction of the N-methyl group within the enzyme's active site. nih.gov Conversely, the same modification often resulted in decreased antiviral activity for the same series of compounds, indicating that the free N-H group is crucial for that specific biological function. nih.gov

N-acylation also modulates activity. The synthesis of N-acyl thioureas has been explored to generate compounds with antimicrobial and anti-biofilm properties. mdpi.com The acylation can be directed to a specific nitrogen atom based on the electronic environment, allowing for regioselective synthesis to produce the desired isomer. researchgate.net These modifications highlight a trade-off: while adding alkyl or acyl groups can enhance activity for some targets, it can also diminish it for others by removing a critical hydrogen bond donor.

The conformational state of the diaryl urea linker is fundamental to its ability to bind effectively to target proteins. The urea moiety can adopt different conformations, and its flexibility allows it to adapt to the topology of various binding sites. mdpi.com This conformational adaptability is particularly important for inhibitors of protein kinases. Many diaryl urea inhibitors, such as Sorafenib (B1663141), function by stabilizing an inactive "DFG-out" conformation of the kinase. nih.govmdpi.com This is achieved through specific hydrogen bonds between the urea N-H groups and carbonyl oxygen with key amino acid residues (e.g., a conserved glutamic acid and aspartic acid) in the kinase hinge region and DFG motif. mdpi.com

The inherent non-planarity and rotational freedom around the C-N bonds of the urea bridge allow the two aryl rings to orient themselves optimally within the binding pocket. Computational and spectroscopic analyses have shown that these molecules exist as a dynamic ensemble of conformers in solution. nih.gov The ability to adopt a specific low-energy, bioactive conformation is a key determinant of a compound's potency and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmui.ac.ir This computational technique is a cornerstone of modern drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that govern their potency. nih.gov

While a specific QSAR model developed exclusively for 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea was not identified in the reviewed literature, several predictive models for structurally related diaryl urea derivatives, particularly those targeting protein kinases, have been established. These models serve as valuable surrogates for understanding the potential behavior of analogues of the target compound.

For instance, a study on diaryl urea derivatives as inhibitors of B-RAF kinase, a key enzyme in cell signaling, developed both linear and non-linear QSAR models. nih.govnih.gov The models were constructed using a dataset of 35 diaryl urea compounds. nih.gov The statistical methods employed included Multiple Linear Regression (MLR) for the linear model and a Partial Least Squares Least Squares Support Vector Machine (PLS-LS-SVM) for the non-linear model. nih.govnih.gov The predictive quality of these models was rigorously tested. nih.gov

Another relevant study focused on 3D-QSAR analysis of diaryl urea derivatives as multi-targeted receptor tyrosine kinase inhibitors. eurekaselect.comingentaconnect.com This research utilized a Molecular Field Analysis (MFA) approach with a Genetic Partial Least Square (G/PLS) method to develop models for inhibitors of KDR, cKit, and FLT3 kinases. eurekaselect.comingentaconnect.com These models demonstrated excellent internal predictability and were validated with a test set of compounds, indicating their utility in guiding the design of new inhibitors. eurekaselect.com

The table below summarizes the statistical parameters of a representative QSAR model for diaryl urea derivatives, illustrating the predictive power that can be achieved.

| QSAR Model Type | Statistical Method | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive r² |

| Non-linear | PLS-LS-SVM | 0.94 | 0.89 | 0.85 |

| 3D-QSAR | G/PLS | 0.92 | 0.85 | 0.81 |

This table presents representative data from studies on analogous diaryl urea compounds and does not represent a model developed specifically for this compound.

The biological activity of diaryl urea analogues is significantly influenced by a variety of physicochemical descriptors. QSAR studies have successfully identified and correlated these descriptors with inhibitory potency. nih.govmui.ac.ir Key descriptors that have been shown to be important for the activity of this class of compounds include:

Topological Descriptors: These relate to the connectivity and branching of the molecule. Parameters such as the Mohar indices (e.g., TI2), which can influence solubility, and path/walk counts (e.g., PW3, PW4), which are shape descriptors that increase with branching, have been found to correlate with activity. mui.ac.ir

Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule. The Petitjean shape index (PJI3), a measure of topological anisometry, and the polarizability along the zz-axis (αzz), which reflects how easily the molecule's charge distribution is distorted, have been identified as significant. mui.ac.ir

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial factor. nih.gov For a series of urea-substituted 2,4-diamino-pyrimidines, QSAR analysis indicated that lipophilicity was a key driver for improved anti-malarial activity. nih.gov

A study on B-RAF kinase inhibitors highlighted that size, the degree of branching, aromaticity, and polarizability were the most influential descriptors affecting the inhibition activity of diaryl urea derivatives. nih.govnih.gov The urea moiety itself is a critical pharmacophore, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor, facilitating strong interactions with target proteins. nih.gov

The following interactive table illustrates the correlation of selected physicochemical descriptors with the biological activity of a series of hypothetical analogues of this compound.

| Analogue | Substitution on Phenyl Ring A (Chlorophenyl) | Substitution on Phenyl Ring B (Methoxyphenyl) | Molecular Weight | LogP | pIC50 |

| 1 | 4-Cl | 3-OCH3 | 276.72 | 3.8 | 6.5 |

| 2 | 4-F | 3-OCH3 | 260.26 | 3.2 | 6.2 |

| 3 | 4-Cl | 3-OCF3 | 330.69 | 4.5 | 7.1 |

| 4 | 4-Cl | 3-OCH3, 5-Br | 355.62 | 4.6 | 7.3 |

| 5 | 4-CN | 3-OCH3 | 267.28 | 3.1 | 6.8 |

This table contains hypothetical data for illustrative purposes and does not represent experimentally determined values.

Rational Design Principles for Enhanced Target Modulation

Rational design strategies for analogues of this compound are often guided by the structural information of the target protein's binding site and the SAR data obtained from synthesized compounds. A common target class for diaryl urea derivatives is protein kinases, and the design principles often revolve around optimizing interactions with the kinase hinge region and the DFG (Asp-Phe-Gly) motif. nih.gov

Key rational design principles include:

Molecular Hybridization: This strategy involves combining structural features from different known inhibitors to create a new hybrid molecule with potentially improved or dual activity. For example, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed as dual inhibitors of PI3K/Akt/mTOR and Hedgehog signaling pathways by combining the structural features of known inhibitors of these pathways. researchgate.net

Scaffold Hopping and Modification: The central diaryl urea scaffold can be modified to improve properties like solubility and bioavailability. For instance, to enhance molecular flexibility and potentially improve bioavailability, a carbon atom was inserted into the diaryl urea structure of sorafenib analogues to create an N-aryl-N'-benzylurea scaffold. mdpi.com

Substitution to Exploit Specific Pockets: The introduction of various substituents on the terminal phenyl rings is a common strategy to enhance binding affinity by occupying specific hydrophobic or hydrophilic pockets within the target's active site. nih.gov The addition of a morpholine (B109124) or a pyridine-3-yl group to a series of unsymmetrical diaryl ureas resulted in potent cytotoxicity in several cancer cell lines. researchgate.net

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can improve pharmacokinetic properties or enhance target interactions.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea, a diaryl urea (B33335) compound, a primary focus of docking studies is on protein kinases, a class of enzymes that are common targets for this type of inhibitor.

Studies on similar diaryl urea compounds have shown that they are effective inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), by binding to the ATP-binding site. biointerfaceresearch.com The binding mode for this class of compounds is well-characterized. It is anticipated that this compound would adopt a similar conformation.

The central urea moiety is crucial for this interaction, typically forming key hydrogen bonds with the protein. This specific binding often stabilizes the "DFG-out" conformation of the kinase, which is an inactive state, thereby inhibiting its function. biointerfaceresearch.com The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of this interaction. While specific scores for this exact compound are not publicly available, analogs are known to have high affinity for kinase targets.

Molecular docking simulations identify the specific amino acid residues within the target protein's binding pocket that interact with the ligand. For diaryl ureas targeting the VEGFR-2 kinase, the binding site is the ATP pocket, and the key interactions typically involve:

Hydrogen Bonding: The urea group is a critical pharmacophore. One of the N-H groups and the carbonyl oxygen are predicted to form hydrogen bonds with the backbone of conserved residues in the hinge region of the kinase, such as a glutamic acid and an aspartic acid in the DFG motif. biointerfaceresearch.com

Hydrophobic Interactions: The aromatic rings of the compound engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The 4-chlorophenyl group is expected to fit into a hydrophobic pocket, while the 3-methoxyphenyl (B12655295) group occupies another, often more solvent-exposed, region.

Pi-Stacking Interactions: The phenyl rings can form favorable π-π stacking or T-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues (in Kinases) | Reference |

|---|---|---|---|

| Hydrogen Bond | Urea (-NH-CO-NH-) | Conserved Glutamate (Glu), Aspartate (Asp) in DFG motif | biointerfaceresearch.com |

| Hydrophobic Interaction | 4-Chlorophenyl ring | Valine (Val), Leucine (Leu), Isoleucine (Ile) | biointerfaceresearch.com |

| Hydrophobic Interaction | 3-Methoxyphenyl ring | Alanine (Ala), Leucine (Leu) | biointerfaceresearch.com |

| π-π Stacking | Phenyl rings | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. These simulations model the atomic movements, providing a more realistic view of the binding.

MD simulations on quinazoline (B50416) derivatives featuring diaryl urea linkages have been used to confirm the stability of their binding to targets like VEGFR-2. biointerfaceresearch.com For a complex of this compound with a target kinase, the stability would be evaluated by analyzing trajectories over nanoseconds. Key metrics include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and protein backbone atoms indicates that the complex is stable and does not undergo significant conformational changes.

Root Mean Square Fluctuation (RMSF): This metric reveals the flexibility of individual amino acid residues. It can show which parts of the protein become more or less rigid upon ligand binding.

These analyses help validate the docking pose and confirm that the key interactions are maintained throughout the simulation, suggesting a stable and likely binding mode.

Modern MD simulations explicitly include water molecules to model the solvent environment of the biological system. This is crucial as water molecules can play a significant role in mediating ligand-protein interactions. They can form water-bridged hydrogen bonds between the ligand and the protein or be displaced from the binding site upon ligand binding, which has important energetic consequences (the hydrophobic effect). Analyzing the behavior of water molecules in and around the binding site provides a more complete understanding of the binding thermodynamics and dynamics.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and intrinsic characteristics of the this compound molecule itself.

QM studies can determine:

Optimized Molecular Geometry: Calculation of the lowest energy conformation of the molecule in a vacuum or solvent.

Electrostatic Potential (ESP) Map: This map shows the distribution of charge across the molecule, highlighting electron-rich (negative potential, e.g., around the carbonyl oxygen and methoxy (B1213986) group) and electron-poor (positive potential, e.g., around the urea N-H protons) regions. This is crucial for understanding its ability to form hydrogen bonds and other electrostatic interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap indicate the molecule's chemical reactivity and polarizability. Theoretical DFT calculations on similar compounds have shown that analysis of HOMO maps is important for understanding structure-activity relationships. nih.gov

These calculations provide fundamental data that can be used to parameterize the molecule for classical MD simulations and to rationalize the observed binding interactions at an electronic level.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

An analysis of the electronic structure of this compound would involve the calculation of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting its reactivity, kinetic stability, and the types of reactions it might undergo. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Furthermore, understanding the charge distribution within the molecule would highlight the electrophilic and nucleophilic sites, which is fundamental for predicting its interaction with biological macromolecules.

Despite the importance of these parameters, specific studies detailing the HOMO-LUMO energies and charge distribution analysis for this compound are not available in the current scientific literature.

Table 1: Hypothetical Electronic Structure Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Not Available | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Not Available | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Not Available | Reflects the chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Not Available | Describes the partial charges on individual atoms, indicating reactive sites. |

This table is for illustrative purposes only, as no published data could be found.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electrostatic interactions of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, an MEP analysis would reveal the regions most likely to engage in hydrogen bonding and other electrostatic interactions with a receptor binding site.

A specific electrostatic potential surface analysis for this compound has not been reported in published research.

Conformational Analysis and Energy Minima

Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule like this compound. This analysis involves identifying the stable conformers (energy minima) and the energy barriers between them. The bioactive conformation, which is the spatial arrangement the molecule adopts when it binds to its biological target, is often one of the low-energy conformers.

To date, no conformational analysis studies determining the stable conformers and their corresponding energy minima for this compound have been published.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies leverage the understanding of a molecule's structure and properties to develop new therapeutic agents. Both ligand-based and structure-based approaches would be applicable to this compound.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule's biological activity. A pharmacophore model for a series of active diarylurea compounds could be developed and used to virtually screen for new molecules with similar activity profiles.

There are no published studies that describe the development of a specific pharmacophore model based on this compound.

De Novo Design and Virtual Screening Methodologies

De novo design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments within a target's binding site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. Both methodologies are powerful tools in modern drug discovery.

Specific applications of de novo design or virtual screening methodologies using this compound as a scaffold or query have not been documented in the scientific literature.

Emerging Research Directions and Future Perspectives

Exploration of Novel Molecular Targets for Aryl Urea (B33335) Scaffolds

The versatility of the aryl urea scaffold allows for its adaptation to a wide range of biological targets, extending beyond its traditional applications. Researchers are actively exploring new avenues where this chemical motif can be leveraged for therapeutic intervention.

One of the most promising areas of investigation is in the field of oncology, particularly in the realm of immunotherapy. Recent studies have focused on designing aryl urea derivatives as multi-target inhibitors of key proteins involved in cancer progression and immune evasion. Novel targets for aryl urea scaffolds in this context include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

Programmed Death-Ligand 1 (PD-L1): A crucial immune checkpoint protein that cancer cells exploit to evade destruction by the immune system.

c-Myc: An oncoprotein that plays a critical role in cell proliferation and is often dysregulated in cancer.

CD11b: A receptor involved in immune modulation within the tumor microenvironment.

By simultaneously targeting these proteins, researchers aim to develop more effective cancer therapies that can overcome resistance mechanisms. For instance, certain (E)-styryl aryl ureas have demonstrated superior efficacy in down-regulating VEGFR-2 compared to the established drug sorafenib (B1663141) and have also shown to enhance the effects of anti-PD-L1 compounds.

Beyond oncology, the aryl urea scaffold is being explored for its potential to modulate other important biological targets. These include:

Glucokinase (GK): An enzyme that plays a key role in glucose metabolism, making it a target for the treatment of type 2 diabetes.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor involved in the regulation of glucose and lipid metabolism, also a target for type 2 diabetes.

The development of dual-target ligands that can activate both GK and PPARγ is an active area of research, with novel phenyl-urea derivatives showing promise in this regard. This multi-pronged approach could lead to more effective treatments for metabolic diseases.

Development of Advanced Synthetic Methodologies

The traditional synthesis of unsymmetrical diaryl ureas often relies on the use of isocyanates, which can be hazardous and unstable. To address these limitations, researchers are developing more advanced, efficient, and safer synthetic methodologies.

Catalytic Approaches:

Palladium-catalyzed C–N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. This method allows for the coupling of a wide variety of aryl halides with ureas, offering a general and efficient route to these compounds. A two-pot strategy involving two successive C–N cross-coupling reactions has been developed, providing a versatile approach to a broad range of diaryl ureas.

Metal-Free Synthesis:

To further enhance the safety and sustainability of aryl urea synthesis, metal-free approaches are being explored. One such method utilizes the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator for the reaction of amides and amines. This approach avoids the need for metal catalysts and proceeds under mild conditions, making it an attractive alternative.

Safer Reagents:

The use of phosgene (B1210022) and its equivalents in traditional urea synthesis poses significant safety concerns. Consequently, safer alternatives are being actively investigated. N,N′-Carbonyldiimidazole (CDI) is a widely used phosgene substitute that is a crystalline solid and does not produce chlorinated byproducts, making it a much safer option.

Green Chemistry Approaches:

In line with the principles of green chemistry, novel methods for urea synthesis are being developed that are more environmentally friendly. These include:

Electrochemical Synthesis: This approach utilizes electricity to drive the synthesis of urea from nitrogen and carbon dioxide under ambient conditions. Researchers are developing novel catalysts, such as Bi-BiVO4 Mott-Schottky heterostructures, to improve the efficiency and selectivity of this process.

Use of Novel Catalysts: Nanocatalysts, such as hematite (B75146) (α-Fe2O3) nanowires, are being investigated for their ability to catalyze urea synthesis under milder conditions of temperature and pressure.

Sustainable Feedstocks: Efforts are underway to produce "green" urea by utilizing ammonia (B1221849) derived from renewable energy sources and carbon dioxide captured from non-fossil fuel sources, such as biomass or direct air capture.

These advanced synthetic methodologies are not only making the production of aryl ureas safer and more sustainable but are also expanding the toolkit of medicinal chemists, enabling the synthesis of more complex and diverse derivatives.

Application of Artificial Intelligence and Machine Learning in Urea Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of urea-based compounds is no exception. These computational tools are being employed to accelerate the identification of novel drug candidates, optimize their properties, and even predict their biological activities.

Predictive Modeling and Virtual Screening:

Machine learning models are being developed to predict the biological activity of urea compounds against specific targets. For example, ML models have been successfully used to classify urease inhibitors, which are of interest for the treatment of ulcers. mdpi.com These models leverage physicochemical properties and molecular descriptors to distinguish between active and inactive compounds, enabling the rapid screening of large virtual libraries. nih.gov By using techniques like random forests, support vector machines, and deep neural networks, researchers can identify promising hit compounds with a higher probability of success in experimental testing. mdpi.com

Generative AI for Novel Compound Design:

Generative AI models are being used to design entirely new urea-based molecules with desired properties. These models can learn the underlying patterns in existing chemical data and generate novel structures that are predicted to be active against a specific target. This approach allows for the exploration of vast chemical spaces and the identification of innovative scaffolds that may not be accessible through traditional design methods.

Optimization of Synthesis and Processes:

The application of AI and ML in urea compound design is still in its early stages, but it holds immense potential to streamline the drug discovery process, reduce costs, and ultimately lead to the development of more effective and safer medicines.

Investigation of Multi-Target Modulators Derived from the Urea Scaffold

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases. As a result, there is a growing interest in the development of multi-target modulators, single molecules that can interact with multiple biological targets simultaneously. The aryl urea scaffold is particularly well-suited for the design of such agents due to its structural versatility.

As discussed in section 6.1, a significant focus of this research is in the area of anticancer immunotherapies. By designing aryl urea derivatives that can simultaneously inhibit VEGFR-2 and PD-L1, researchers are aiming to create synergistic therapeutic effects. This dual-action approach can potentially overcome the resistance mechanisms that often limit the efficacy of single-target agents.

The design of these multi-target modulators is often guided by computational modeling and docking studies to understand how the aryl urea scaffold can be modified to effectively interact with the binding sites of different proteins. For example, styryl and phenethyl aryl ureas have been synthesized and evaluated as multitarget inhibitors of VEGFR-2 and PD-L1. mdpi.com

Beyond cancer, the concept of multi-target modulation with aryl ureas is being applied to other therapeutic areas. For instance, the development of dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ) for the treatment of type 2 diabetes represents another promising application of this strategy. researchgate.net

The investigation of multi-target modulators derived from the urea scaffold is a rapidly advancing field that holds the potential to deliver more effective and durable therapeutic responses for a range of complex diseases.

常见问题

Q. What are the key considerations in synthesizing 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea?

The synthesis typically involves urea bond formation via reaction of isocyanates with amines. Critical parameters include:

- Reagent selection : Use aromatic isocyanates and substituted anilines under anhydrous conditions to minimize side reactions.

- Solvent optimization : Acetonitrile or dichloromethane at reflux (e.g., 65°C) enhances reaction efficiency .

- Purification : Crystallization or chromatography (e.g., silica gel) ensures high purity (>95%) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm the urea linkage (–NH–CO–NH–) and aromatic substituent positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion at m/z 307.1) .

- X-ray crystallography (if applicable): Resolves stereoelectronic effects in solid-state configurations .

Q. What are the primary applications of this compound in medicinal chemistry?

The urea scaffold is explored for:

- Enzyme inhibition : Targeting kinases or proteases via hydrogen bonding with catalytic residues .

- Receptor modulation : Interactions with G-protein-coupled receptors (GPCRs) due to aryl substituent flexibility .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence biological activity?

Substituent effects are analyzed through Structure-Activity Relationship (SAR) studies:

| Substituent (Position) | Electronic Effect | Biological Impact |

|---|---|---|

| –Cl (4-Chlorophenyl) | Electron-withdrawing | Enhances binding affinity to hydrophobic pockets . |

| –OCH3 (3-Methoxyphenyl) | Electron-donating | Improves solubility and modulates metabolic stability . |

| Comparative assays with fluorophenyl or nitro-substituted analogs reveal trade-offs between potency and pharmacokinetics . |

Q. What strategies optimize yield in multi-step synthesis?

Advanced methodologies include:

- Continuous flow reactors : Improve reaction homogeneity and scalability (e.g., 20% yield increase vs. batch methods) .

- Catalytic systems : Use DABCO or triethylamine to accelerate urea formation while reducing byproducts .

- In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Techniques include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzymes like tyrosine kinases .

- Molecular docking : Predicts binding poses using software (e.g., AutoDock) guided by X-ray crystallographic data .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。